[2-(Difluoromethoxy)-5-methylphenyl]methanamine [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1342663-20-0
VCID: VC3079640
InChI: InChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3
SMILES: CC1=CC(=C(C=C1)OC(F)F)CN
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

[2-(Difluoromethoxy)-5-methylphenyl]methanamine

CAS No.: 1342663-20-0

Cat. No.: VC3079640

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

[2-(Difluoromethoxy)-5-methylphenyl]methanamine - 1342663-20-0

Specification

CAS No. 1342663-20-0
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name [2-(difluoromethoxy)-5-methylphenyl]methanamine
Standard InChI InChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3
Standard InChI Key RXPQQMNEZKRSKZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC(F)F)CN
Canonical SMILES CC1=CC(=C(C=C1)OC(F)F)CN

Introduction

Chemical Identity and Properties

[2-(Difluoromethoxy)-5-methylphenyl]methanamine is uniquely identified through several key parameters that define its chemical identity. The compound is registered with CAS number 1342663-20-0 and possesses the molecular formula C9H11F2NO . Its molecular weight is precisely 187.19 g/mol, placing it in the category of small molecular compounds suitable for pharmaceutical applications . The presence of the difluoromethoxy group (-OCHF2) bonded to the phenyl ring creates distinctive chemical properties that influence its biological activity profiles.

The compound exists as part of a larger family of difluoromethoxy-substituted aromatic compounds that have garnered attention in medicinal chemistry due to their unique properties and potential therapeutic applications. The difluoromethoxy group serves as an important pharmacophore in various bioactive molecules, contributing to enhanced membrane permeability and metabolic stability compared to non-fluorinated analogs.

Structural Analysis

Molecular Structure

The molecular structure of [2-(Difluoromethoxy)-5-methylphenyl]methanamine features a central benzene ring with three key substituents: a difluoromethoxy group at position 2, a methyl group at position 5, and an aminomethyl group (methanamine) also at position 2, adjacent to the difluoromethoxy substituent . This arrangement creates a unique spatial configuration that influences the compound's chemical reactivity and biological interactions.

The structural representation can be defined through several notation systems. According to PubChemLite, the SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC1=CC(=C(C=C1)OC(F)F)CN . Its InChI notation is InChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3, with the corresponding InChIKey being RXPQQMNEZKRSKZ-UHFFFAOYSA-N .

Key Functional Groups

The compound contains several functional groups that contribute to its chemical behavior and potential biological activity:

  • Difluoromethoxy group (-OCHF2): This fluorinated ether moiety at position 2 of the phenyl ring enhances the compound's lipophilicity and metabolic stability. The presence of fluorine atoms contributes to increased binding affinity for certain biological targets.

  • Methyl group (-CH3): Located at position 5 of the phenyl ring, this substituent influences the electron density distribution within the aromatic system and potentially affects interactions with biological targets.

  • Aminomethyl group (-CH2NH2): This primary amine functionality provides a site for hydrogen bonding and potential protonation under physiological conditions, making it important for receptor interactions and chemical modifications .

PropertyValueReference
Molecular Weight187.19 g/mol
Molecular FormulaC9H11F2NO
Physical StateNot specified in available data-
SolubilityNot specified in available data-
Melting PointNot specified in available data-
Boiling PointNot specified in available data-

Chemical Reactivity

The chemical reactivity of [2-(Difluoromethoxy)-5-methylphenyl]methanamine is influenced by its functional groups. The primary amine (-CH2NH2) can participate in various reactions typical of amines, including:

  • Nucleophilic substitution reactions

  • Amide formation with carboxylic acids or acid derivatives

  • Imine formation with aldehydes and ketones

  • Salt formation with acids

Predicted Analytical Properties

Mass Spectrometry Data

Mass spectrometry represents a crucial analytical technique for compound identification and characterization. PubChemLite provides predicted mass spectrometry data for [2-(Difluoromethoxy)-5-methylphenyl]methanamine across various adduct forms .

Table 2: Predicted Mass Spectrometry Data for [2-(Difluoromethoxy)-5-methylphenyl]methanamine

Adductm/zPredicted CCS (Ų)
[M+H]+188.08815139.3
[M+Na]+210.07009149.4
[M+NH4]+205.11469146.3
[M+K]+226.04403143.8
[M-H]-186.07359138.9
[M+Na-2H]-208.05554144.2
[M]+187.08032140.3
[M]-187.08142140.3

The collision cross-section (CCS) values provide important information about the three-dimensional structure of ions in the gas phase, which is valuable for analytical identification and structural characterization .

Biological Activities

Enzyme Inhibition Properties

Compounds with structural similarities to [2-(Difluoromethoxy)-5-methylphenyl]methanamine have demonstrated capability to inhibit various enzymes, particularly those involved in neurotransmitter pathways. The difluoromethoxy group appears to enhance binding affinity for specific targets, potentially increasing potency against enzymes such as serotonin transporters. This property makes the compound of interest in neurological and psychiatric research, where modulation of neurotransmitter systems is a central therapeutic strategy.

The specific mechanisms of enzyme inhibition likely involve interactions between the compound's functional groups and binding sites within target enzymes. The aminomethyl group may form hydrogen bonds with amino acid residues, while the difluoromethoxy moiety can engage in both hydrogen bonding and hydrophobic interactions within binding pockets.

Cellular Signaling Modulation

Research suggests that [2-(Difluoromethoxy)-5-methylphenyl]methanamine may influence cellular signaling pathways through interactions with receptors or other signaling proteins. These interactions can lead to altered gene expression patterns and modified cellular responses, properties that are highly valuable in therapeutic contexts. The compound's ability to modulate signaling pathways could potentially be exploited in the development of treatments for conditions characterized by dysregulated cellular signaling, such as cancer, inflammatory disorders, or neurological diseases.

Anticancer and Antitumor Activities

Derivatives related to [2-(Difluoromethoxy)-5-methylphenyl]methanamine have been reported to induce apoptosis (programmed cell death) in cancer cell lines. The difluoromethoxy substitution appears to enhance the compound's efficacy through mechanisms such as cell cycle arrest and initiation of apoptotic pathways.

Studies evaluating the effects of difluoromethoxy-containing compounds on cancer cells have demonstrated dose-dependent reductions in cell viability, suggesting significant anticancer potential. These findings position [2-(Difluoromethoxy)-5-methylphenyl]methanamine and related compounds as candidates for further investigation in cancer research and potential therapeutic development.

Research Applications

Medicinal Chemistry

[2-(Difluoromethoxy)-5-methylphenyl]methanamine serves as an important building block in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, particularly the difluoromethoxy group, provide advantageous properties including enhanced metabolic stability and potentially improved binding affinity to biological targets. Medicinal chemists can utilize this compound as a starting point for creating libraries of derivatives with optimized pharmacological profiles.

Structure-Activity Relationship Studies

The compound presents valuable opportunities for structure-activity relationship (SAR) studies aimed at understanding how specific structural modifications influence biological activity. By systematically modifying the core structure of [2-(Difluoromethoxy)-5-methylphenyl]methanamine and evaluating the resulting changes in biological activity, researchers can develop insights into optimal molecular designs for specific therapeutic targets.

Fluorine Chemistry Research

As a fluorinated compound, [2-(Difluoromethoxy)-5-methylphenyl]methanamine contributes to the broader field of fluorine chemistry in pharmaceutical research. The incorporation of fluorine atoms into drug candidates has become an important strategy in drug design due to the unique properties that fluorine imparts, including increased metabolic stability, enhanced binding interactions, and improved pharmacokinetic properties.

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